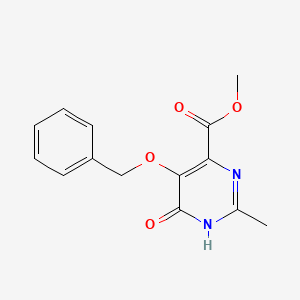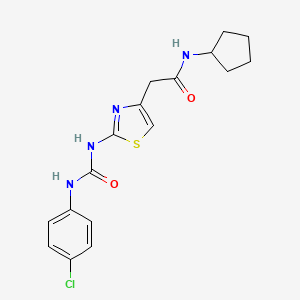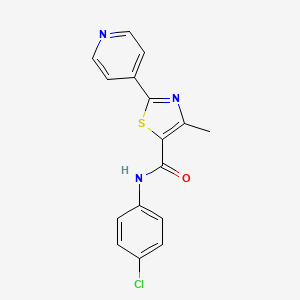![molecular formula C26H29N3O3S B2620762 N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1303253-05-5](/img/structure/B2620762.png)
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, commonly known as AM251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids. AM251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Mecanismo De Acción
AM251 acts as a competitive antagonist of the CB1 receptor, which is responsible for the psychotropic effects of cannabinoids. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain.
Biochemical and Physiological Effects
AM251 has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain. It has also been shown to decrease the release of inflammatory cytokines and chemokines, which are involved in the regulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM251 has several advantages for use in lab experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for specific targeting of the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf life. However, AM251 has some limitations as well. It has been shown to have off-target effects on other receptors, which can complicate data interpretation. Additionally, it can be difficult to administer in vivo due to its poor solubility in water.
Direcciones Futuras
There are several future directions for research involving AM251. One area of interest is the role of the endocannabinoid system in cancer. It has been shown that cannabinoids can have both pro- and anti-tumor effects, and further research is needed to determine the mechanisms underlying these effects. Another area of interest is the role of the endocannabinoid system in the regulation of the immune response. AM251 has been shown to decrease the release of inflammatory cytokines and chemokines, and further research is needed to determine the potential therapeutic applications of this effect. Finally, there is a need for further research into the off-target effects of AM251 and other cannabinoid receptor antagonists, as this can have important implications for data interpretation in lab experiments.
Métodos De Síntesis
AM251 can be synthesized through a multistep process involving the reaction of various reagents. The synthesis involves the reaction of 4-aminobenzenesulfonamide, 2-phenylethene-1-sulfonyl chloride, and N-(2-anilino-3-methylbutyl)amine in the presence of a base. The reaction mixture is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
AM251 has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of cannabinoids on pain, inflammation, appetite, and addiction. AM251 has also been used to investigate the role of the endocannabinoid system in various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-20(2)25(28-23-11-7-4-8-12-23)19-27-26(30)22-13-15-24(16-14-22)29-33(31,32)18-17-21-9-5-3-6-10-21/h3-18,20,25,28-29H,19H2,1-2H3,(H,27,30)/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKUOZOLMSSOR-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)
![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2620684.png)
![3-(4-(Tert-butyl)phenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620685.png)
![(Z)-methyl 2-(6-fluoro-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620686.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)




![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)

![2-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2620702.png)